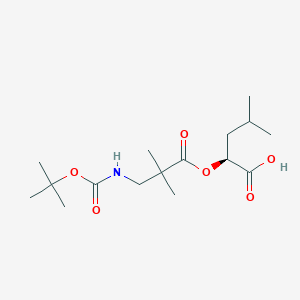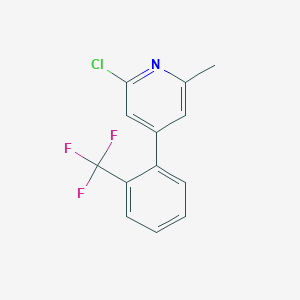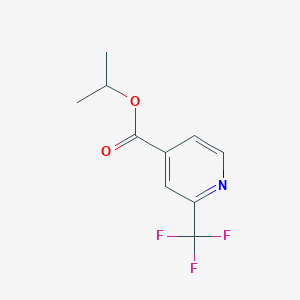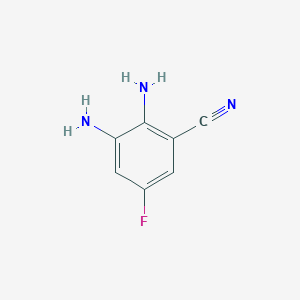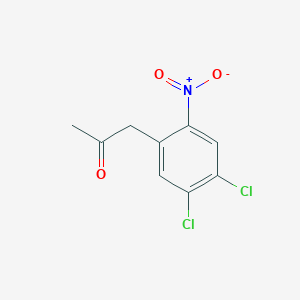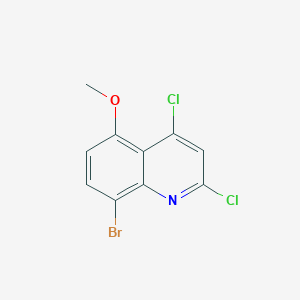
5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound characterized by the presence of bromine, chlorine, and trifluoroethyl groups attached to an aniline base structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Bromination: The aniline derivative undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or thionyl chloride.
Trifluoroethylation: The final step involves the introduction of the trifluoroethyl group. This can be achieved using 2,2,2-trifluoroethylamine under basic conditions, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The aniline moiety allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Production of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced nitrogen compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
The compound is studied for its potential biological activities. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. The trifluoroethyl group is known to enhance metabolic stability and bioavailability, which are desirable traits in drug candidates.
Industry
Industrially, the compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the halogen atoms may participate in halogen bonding, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloroaniline: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
2-Chloro-N-(2,2,2-trifluoroethyl)aniline:
5-Bromo-2-chloro-N-methylaniline: Substitutes the trifluoroethyl group with a methyl group, altering its pharmacokinetic properties.
Uniqueness
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the combination of bromine, chlorine, and trifluoroethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H6BrClF3N |
|---|---|
Peso molecular |
288.49 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6BrClF3N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2 |
Clave InChI |
RVJRTYXILJBOCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)NCC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)

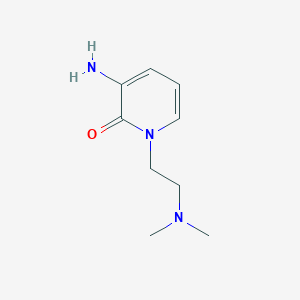
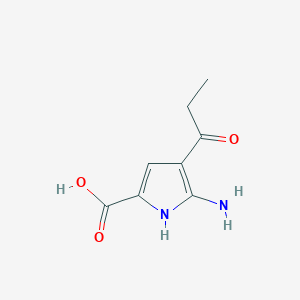
![6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B13090451.png)
![2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
![tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)
